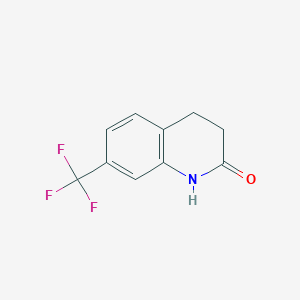
7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
“7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one” is a member of quinolines . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a topic of extensive research. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis
The molecular structure of “7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one” can be analyzed using various computational and experimental techniques. The InChI and SMILES notations provide a textual representation of the molecule .Chemical Reactions Analysis
Trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These reactions are important for constructing carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .Aplicaciones Científicas De Investigación
1. Photoredox Catalysis
- Application Summary: The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. Recently, radical trifluoromethylation by photoredox catalysis has emerged. This process involves the generation of the trifluoromethyl radical based on photoredox processes .
- Methods of Application: Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used. These catalysts can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes: This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions. These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
2. Antibacterial Activity
- Application Summary: 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester was prepared from 3-amino benzotrifluoride and EMME. The hydroxyquinoline was reacted with amino acids to furnish amino acid functionalized quinolines .
- Methods of Application: The 3-amino benzotrifluoride was reacted with diethyl 2- (ethoxymethylene) malonate to furnish initial uncyclised product 2 which on heating in diphenylether at 260 °C gave exclusively 7-trifluoromethyl quinoline 3 .
- Results or Outcomes: A series of 7-trifluoromethyl-1-ethyl-4-oxo-3-quinolyl carbonyl amino acids were tested against gram +ve and gram -ve bacterial strains in vitro. The minimum inhibitory concentrations (MIC in μg/ml) were compared, and compounds 11e and 11b were found to be promising .
3. Synthesis of α-(trifluoromethyl)styrenes
- Application Summary: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .
- Results or Outcomes: The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .
4. Transition Metal-Mediated Trifluoromethylation
- Application Summary: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods of Application: This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
5. C–F Bond Activation
- Application Summary: α-Trifluoromethylstyrene derivatives have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .
- Methods of Application: The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .
- Results or Outcomes: Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group .
6. Trifluoromethylation by Photoredox Catalysis
- Application Summary: Trifluoromethyl sulfonyl chloride (CF3SO2Cl1b) has been known as a useful source for the CF3 radical .
- Methods of Application: Zhang and Yu et al. showed direct C–H trifluoromethylation of enamides 7 with CF3SO2Cl1b by photoredox catalysis .
- Results or Outcomes: This is an intriguing reaction from the aspect of functionalization of enamides .
Direcciones Futuras
The future directions in the research of “7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one” could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials, indicating a broad range of potential applications .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFVUNFYULIQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1123762-24-2 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



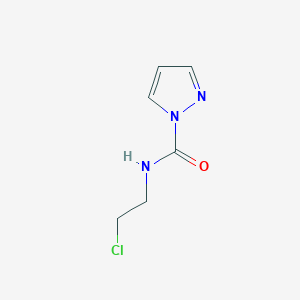
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
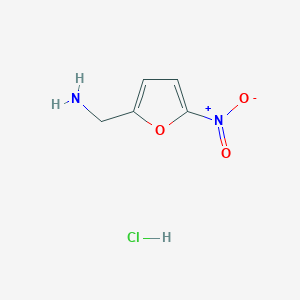
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)
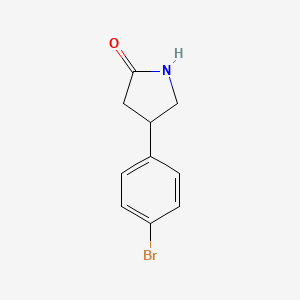
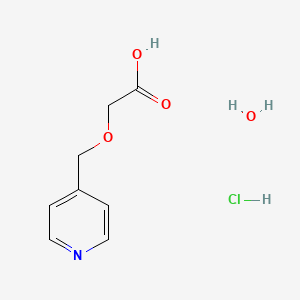
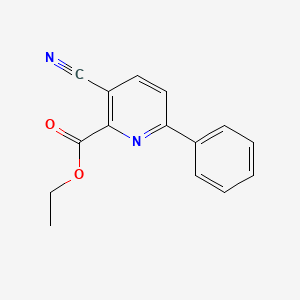
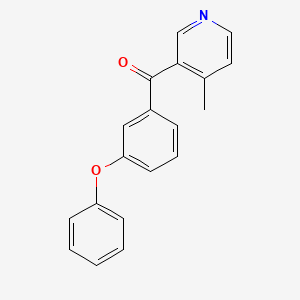
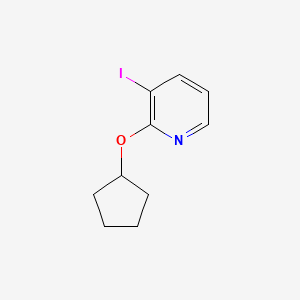
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)